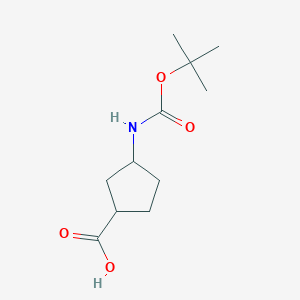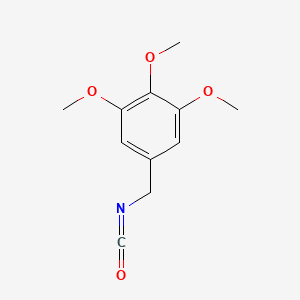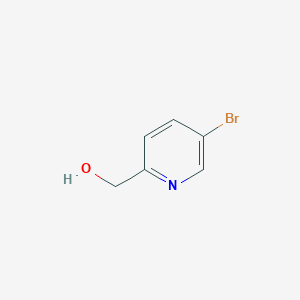
Ethyl 3-methyl-4-oxopent-2-enoate
Overview
Description
Ethyl 3-methyl-4-oxopent-2-enoate, also known as ethyl acetylacetate, is a colorless liquid with a fruity odor . It is an organic compound commonly used in the synthesis of various chemicals and pharmaceuticals.
Synthesis Analysis
Ethyl 3-methyl-4-oxopent-2-enoate can be synthesized via base-induced β-elimination reaction . It can also be employed as an anulating agent in Robinson annulation of cyclic β-diketones and cycloalkanones .Molecular Structure Analysis
The molecular formula of Ethyl 3-methyl-4-oxopent-2-enoate is C8H12O3 . The average mass is 142.152 Da and the monoisotopic mass is 142.062988 Da .Chemical Reactions Analysis
Ethyl 3-methyl-4-oxopent-2-enoate can be used in various chemical reactions. For instance, it can be used as a reagent in the synthesis of 2- ( (3- (ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo .Physical And Chemical Properties Analysis
Ethyl 3-methyl-4-oxopent-2-enoate is a colorless liquid . It has a density of 1.027 g/cm3 . The boiling point is 220.4 °C at 760 mmHg .Scientific Research Applications
Enzymatic Synthesis in Organic Chemistry :
- Subheading : Chemoenzymatic Synthesis of γ-Butyrolactones
- Content : A study by Korpak and Pietruszka (2011) described the synthesis of enantio- and diastereomerically pure γ-butyrolactones using a one-pot, two-enzyme cascade process. Ethyl 3-methyl-4-oxopent-2-enoate was selectively reduced in two stages, involving an old yellow enzyme (OYE1) and an alcohol dehydrogenase, demonstrating the compound's utility in enzymatic synthesis processes in organic chemistry (Korpak & Pietruszka, 2011).
Crystal Packing and Interactions :
- Subheading : Understanding Crystal Packing Through Ethyl 3-methyl-4-oxopent-2-enoate
- Content : Zhang, Wu, and Zhang (2011) explored the crystal packing of ethyl 3-methyl-4-oxopent-2-enoate, highlighting interactions like N⋯π and O⋯π, rather than direct hydrogen bonding. This research contributes to a deeper understanding of molecular interactions in crystallography (Zhang, Wu, & Zhang, 2011).
Synthesis of Pyrethroid Components :
- Subheading : Photochemical Synthesis in Pesticide Chemistry
- Content : Armesto, Gallego, and Horspool (1990) discussed the syntheses and photochemical reactions of oxime acetates of ethyl 3-methyl-4-oxopent-2-enoate. This study is significant in the context of developing potential components for pyrethroid, a class of synthetic chemical insecticides (Armesto, Gallego, & Horspool, 1990).
Nazarov's Reagent in Organic Synthesis :
- Subheading : Development of Bench-Stable Synthons
- Content : Benetti et al. (2008) presented the transformation of ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate, a derivative of ethyl 3-methyl-4-oxopent-2-enoate, into a bench-stable synthon. This research is pivotal for generating Nazarov's reagent, a crucial element in annulation reactions in organic synthesis (Benetti et al., 2008).
Rhodium(II) Acetate-catalyzed Reactions :
- Subheading : Catalysis in Organic Compound Formation
- Content : Taylor and Davies (1983) explored the Rhodium(II) acetate-catalyzed decomposition of ethyl 2-diazo-3-oxopent-4-enoates. This study provided insights into the formation of 4-aryl-2-hydroxy-naphthoates and β,γ-unsaturated esters, showcasing the compound's role in catalyzed reactions (Taylor & Davies, 1983).
properties
IUPAC Name |
ethyl (E)-3-methyl-4-oxopent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-11-8(10)5-6(2)7(3)9/h5H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZTVSCDAXYPTP-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-4-oxopent-2-enoate | |
CAS RN |
13979-23-2 | |
| Record name | NSC157344 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)



![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)







